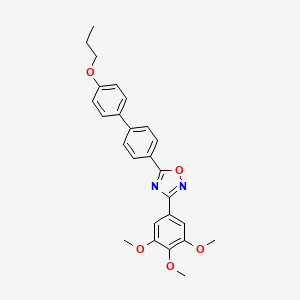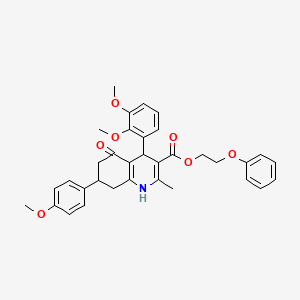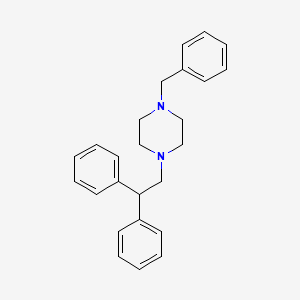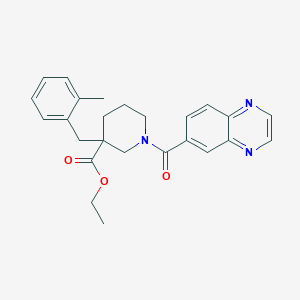![molecular formula C21H17NO2 B5100601 N-dibenzo[b,d]furan-3-yl-3-phenylpropanamide](/img/structure/B5100601.png)
N-dibenzo[b,d]furan-3-yl-3-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-dibenzo[b,d]furan-3-yl-3-phenylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmaceutical applications. It is a synthetic compound that belongs to the class of amides and is commonly referred to as DBF. DBF has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties.
作用机制
The mechanism of action of DBF is not fully understood. However, it has been suggested that DBF exerts its biological activities by modulating various signaling pathways. For instance, DBF has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer. DBF has also been found to modulate the MAPK/ERK signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
DBF has been found to exhibit various biochemical and physiological effects. For instance, DBF has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, DBF has been found to scavenge free radicals and reduce oxidative stress.
实验室实验的优点和局限性
One of the advantages of using DBF in lab experiments is its high purity and yield. Additionally, DBF has been found to possess various biological activities, making it a promising candidate for pharmaceutical applications. However, one of the limitations of using DBF in lab experiments is its limited solubility in water, which can make it challenging to administer in vivo.
未来方向
There are several future directions for DBF research. One of the future directions is to investigate the potential of DBF as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, future research could focus on improving the solubility of DBF in water to enhance its bioavailability. Furthermore, future research could investigate the mechanism of action of DBF in more detail to better understand its biological activities. Finally, future research could investigate the potential of DBF as a lead compound for the development of novel pharmaceutical agents.
Conclusion
In conclusion, DBF is a synthetic compound that has gained significant attention in scientific research due to its potential pharmaceutical applications. DBF has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. The synthesis of DBF can be achieved using various methods, and the yield is generally high. DBF has several advantages and limitations for lab experiments, and there are several future directions for DBF research. Overall, DBF is a promising candidate for pharmaceutical applications, and further research is needed to fully understand its potential.
合成方法
DBF can be synthesized using various methods, including the Pd-catalyzed cross-coupling reaction between dibenzo[b,d]furan-3-ylboronic acid and 3-bromo-3-phenylpropanamide. Another method involves the reaction of dibenzo[b,d]furan-3-carboxylic acid with 3-aminophenylpropanoic acid in the presence of a coupling reagent. The yield of DBF using these methods is generally high, and the purity can be improved using column chromatography.
科学研究应用
DBF has been found to possess various biological activities, making it a promising candidate for pharmaceutical applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. DBF has also been found to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, DBF has been found to possess anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
属性
IUPAC Name |
N-dibenzofuran-3-yl-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2/c23-21(13-10-15-6-2-1-3-7-15)22-16-11-12-18-17-8-4-5-9-19(17)24-20(18)14-16/h1-9,11-12,14H,10,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOPFDADDBFVLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[6-(3-phenoxyphenoxy)hexyl]morpholine](/img/structure/B5100530.png)

![2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-4-isopropyl-1-methylbenzene](/img/structure/B5100549.png)

![N-[1,4-dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl]-N-ethylacetamide](/img/structure/B5100560.png)
![N-benzyl-2-[(4-iodobenzoyl)amino]benzamide](/img/structure/B5100574.png)
![benzyl [(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5100576.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5100581.png)

![4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5100607.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B5100626.png)
![N-[3-(hydrazinocarbonyl)phenyl]-2-methylbenzenesulfonamide](/img/structure/B5100630.png)